Comparative PARP1/2 Binding Affinity: Olaparib Exhibits Balanced High Potency Across Both Isoforms
In a direct head-to-head comparison using surface plasmon resonance (SPR), olaparib demonstrated a balanced, high-affinity binding profile for both PARP1 and PARP2, with equilibrium dissociation constants (Kd) of 0.001 µM for each isoform. This contrasts with niraparib, which exhibits a more than three-fold lower affinity for PARP2 (Kd = 0.043 µM) and veliparib, which shows a 14-fold lower affinity for PARP2 (Kd = 0.014 µM) relative to olaparib. Rucaparib also displays a 23-fold lower affinity for PARP2 (Kd = 0.023 µM), while talazoparib shows a five-fold lower affinity for PARP2 (Kd = 0.005 µM) [1].
| Evidence Dimension | PARP1 and PARP2 binding affinity (SPR Kd) |
|---|---|
| Target Compound Data | PARP1 Kd = 0.001 µM; PARP2 Kd = 0.001 µM |
| Comparator Or Baseline | Niraparib (PARP2 Kd = 0.043 µM), Rucaparib (PARP2 Kd = 0.023 µM), Talazoparib (PARP2 Kd = 0.005 µM), Veliparib (PARP2 Kd = 0.014 µM) |
| Quantified Difference | Olaparib PARP2 affinity is 43-fold, 23-fold, 5-fold, and 14-fold higher than niraparib, rucaparib, talazoparib, and veliparib, respectively. |
| Conditions | Surface plasmon resonance (SPR) assay |
Why This Matters
This balanced, high-affinity binding to both PARP1 and PARP2 supports consistent target engagement across assays, making olaparib a reliable tool compound for studies requiring dual PARP1/2 inhibition.
- [1] Leo E, et al. Four poly(ADP-ribose) polymerase (PARP) inhibitors head-to-head comparison data. AACR. PARP1/2 SPR Kd values. View Source
